1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
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Description
1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17394160 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]-1-Methylurea are the Retinoic acid receptor RXR-alpha and the Oxysterols receptor LXR-alpha . These receptors play crucial roles in regulating gene expression, cellular growth, and differentiation.
Mode of Action
The compound interacts with its targets by binding to the active sites of the receptors. This interaction triggers a conformational change in the receptor, which allows it to bind to specific DNA sequences and regulate gene expression
Biochemical Pathways
The interaction of the compound with the retinoic acid receptor rxr-alpha and the oxysterols receptor lxr-alpha suggests that it may influence pathways related to lipid metabolism, inflammation, and cellular differentiation .
Result of Action
Given its interaction with the Retinoic acid receptor RXR-alpha and the Oxysterols receptor LXR-alpha, it is likely that the compound influences cellular growth, differentiation, and lipid metabolism . .
Properties
IUPAC Name |
1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(13-15-6-4-3-5-7-15)20(25)21-16-12-19(24)23(14-16)17-8-10-18(26-2)11-9-17/h3-11,16H,12-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJIBFLFQPFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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